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Introduction

Sirtuin 6 (SIRT6) is a nuclear protein belonging to the sirtuin family of NAD+-dependent

deacetylases.[1] It plays a crucial role in various cellular processes, including DNA repair,

genome stability, metabolic regulation, and aging.[1][2] SIRT6 is known to deacetylate histone

H3 at lysine 9 (H3K9Ac) and lysine 56 (H3K56Ac), which is associated with transcriptional

repression.[1][3] Given its significant role in gene regulation, studying the genomic localization

of SIRT6 is essential for understanding its biological functions and for the development of

therapeutics targeting pathways it regulates. Chromatin immunoprecipitation (ChIP) is a

powerful technique used to investigate the interaction of proteins, such as SIRT6, with specific

DNA sequences in the cell. This document provides a detailed protocol for performing a

successful ChIP assay for SIRT6, followed by downstream analysis like qPCR or sequencing

(ChIP-seq).
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Experimental Protocols
I. Chromatin Immunoprecipitation (ChIP) Protocol for
SIRT6
This protocol outlines the key steps for performing a ChIP assay to identify the genomic binding

sites of SIRT6.

A. Cell Preparation and Crosslinking

Culture cells to approximately 80-90% confluency. The required number of cells can vary, but

a starting point of 1-5 x 10^7 cells per immunoprecipitation is recommended.

To crosslink proteins to DNA, add formaldehyde directly to the culture medium to a final

concentration of 1%. Some protocols suggest a final concentration of up to 4%

formaldehyde.[4]

Incubate for 10-15 minutes at room temperature with gentle shaking.[5]

Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM and

incubate for 5 minutes at room temperature with gentle shaking.

Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

Scrape the cells in ice-cold PBS containing protease inhibitors and pellet them by

centrifugation. The cell pellet can be stored at -80°C for later use.

B. Cell Lysis and Chromatin Shearing

Resuspend the cell pellet in a lysis buffer containing protease inhibitors.

Incubate on ice to allow for cell lysis.

The goal of chromatin shearing is to fragment the chromatin to a size range of 200-500 bp,

which is optimal for ChIP.[4] This is typically achieved by sonication.

Sonicate the cell lysate on ice. The sonication conditions (power, duration, and number of

cycles) need to be optimized for each specific cell type and instrument.
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After sonication, centrifuge the lysate to pellet cell debris. The supernatant containing the

sheared chromatin is used for the immunoprecipitation step.

C. Immunoprecipitation

Pre-clear the chromatin by incubating with Protein A/G beads for 1-2 hours at 4°C on a

rotator. This step reduces non-specific binding of chromatin to the beads.

Pellet the beads and transfer the supernatant (pre-cleared chromatin) to a new tube.

Set aside a small aliquot of the pre-cleared chromatin as an "input" control. This sample will

be processed in parallel with the immunoprecipitated samples starting from the elution step

and represents the total amount of chromatin used in the experiment.

Add a ChIP-grade anti-SIRT6 antibody to the pre-cleared chromatin. The optimal antibody

concentration should be determined empirically, but a starting point of 1-5 µg of antibody per

1-2 million cells is suggested.[5]

As a negative control, set up a parallel immunoprecipitation with a non-specific IgG antibody.

Incubate overnight at 4°C with rotation to allow the antibody to bind to the SIRT6-chromatin

complexes.

Add pre-washed Protein A/G beads to each immunoprecipitation reaction and incubate for

an additional 2-4 hours at 4°C with rotation to capture the antibody-protein-chromatin

complexes.

D. Washes

Pellet the beads by centrifugation and discard the supernatant.

Perform a series of washes to remove non-specifically bound chromatin. This is a critical

step for reducing background signal. A typical wash series includes:

Two washes with a low-salt wash buffer.

One wash with a high-salt wash buffer.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.rockland.com/globalassets/documents/protocols/chromatin-immunoprecipitation-chip-protocol.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1177904?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


One wash with a LiCl wash buffer.

Two washes with a TE buffer.[6]

Each wash should be performed for 5-10 minutes at 4°C with rotation.

E. Elution and Reverse Crosslinking

Elute the immunoprecipitated chromatin from the beads by adding an elution buffer and

incubating at 65°C.[5]

To reverse the protein-DNA crosslinks, add NaCl to the eluates (and the input sample) and

incubate at 65°C for at least 4-5 hours or overnight.[5][6]

Treat the samples with RNase A to remove RNA and then with Proteinase K to digest

proteins.[6]

F. DNA Purification

Purify the DNA using a PCR purification kit or by phenol:chloroform extraction followed by

ethanol precipitation.[6][7]

Resuspend the purified DNA in a small volume of nuclease-free water or TE buffer.

G. Downstream Analysis

The purified DNA can be analyzed by several methods:

Quantitative PCR (qPCR): To determine the enrichment of specific DNA sequences.

ChIP-sequencing (ChIP-seq): For genome-wide mapping of SIRT6 binding sites.

Data Presentation
Table 1: Recommended Reagent Concentrations and Incubation Times
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🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Table 2: Example Sonication and Centrifugation Parameters

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website
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🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Caption: Workflow of the SIRT6 Chromatin Immunoprecipitation (ChIP) Protocol.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Caption: SIRT6-mediated deacetylation of H3K9Ac leading to transcriptional repression.

Troubleshooting Common Issues in SIRT6 ChIP
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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